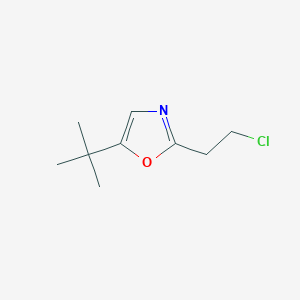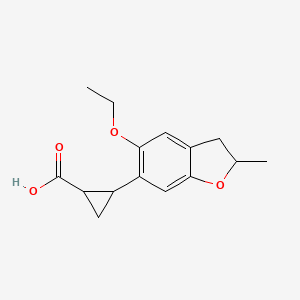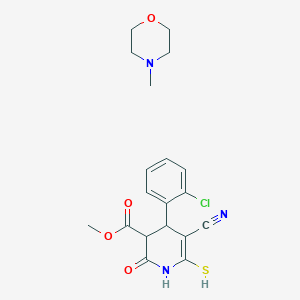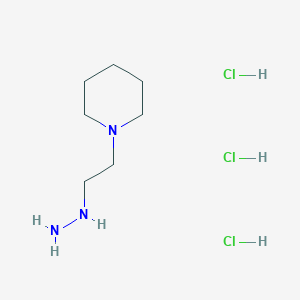
5-(hydroxyimino)-5,6,7,8-tetrahydroquinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(hydroxyimino)-5,6,7,8-tetrahydroquinazolin-2-amine” likely belongs to the class of organic compounds known as hydroxyimines. Hydroxyimines are compounds containing an hydroxyl group attached to an imine group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving ketonitriles and hydroxylamine . The exact method would depend on the specific substituents and conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. It likely contains a tetrahydroquinazolin ring, a hydroxyimino group, and an amine group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The hydroxyimino group could potentially engage in various chemical reactions, such as reduction, oxidation, or condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complex Molecules
One of the primary applications of 5-(hydroxyimino)-5,6,7,8-tetrahydroquinazolin-2-amine derivatives is in the synthesis and characterization of complex molecules. For instance, Mutlu and Irez (2008) described the synthesis of new tridentate iminooxime ligands and their Co(III) complexes by condensing 2-(hydroxyimino)-1-phenylethan-1-one and 2-(hydroxyimino)-1-(2-thienyl)ethan-1-one with 2-aminobenzylamine. The ligands and their complexes were characterized using various techniques, including elemental analyses, FT-IR, NMR spectra, and molar conductivity, demonstrating the compound's utility in developing complex metal-organic structures Mutlu & Irez, 2008.
Antimicrobial Activity
Derivatives of this compound have also been explored for their antimicrobial properties. Abdel-Mohsen (2003) synthesized heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline by treating thiourea with 5-chloroacetyl-8-hydroxyquinoline. The synthesized compounds were evaluated for their antimicrobial activities, indicating the potential of these derivatives in the development of new antimicrobial agents Abdel-Mohsen, 2003.
Potential in Medicinal Chemistry
The exploration of this compound derivatives extends into medicinal chemistry, where their reactivity and interaction with biological targets are of interest. For example, Okuda et al. (2010) investigated the reactions of N-(5,6,7,8-tetrahydroquinazolin-4-yl)amidines and their amide oximes with hydroxylamine hydrochloride, leading to abnormal cyclization products with significant inhibitory activities against platelet aggregation. This research highlights the compound's potential applications in developing new therapeutic agents Okuda et al., 2010.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(NE)-N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c9-8-10-4-5-6(11-8)2-1-3-7(5)12-13/h4,13H,1-3H2,(H2,9,10,11)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNJPHQJUHIBMI-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=NO)C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NC(=NC=C2/C(=N/O)/C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6144268.png)

![{4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine](/img/structure/B6144288.png)

![2-amino-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6144314.png)



![2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide](/img/structure/B6144337.png)

![2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloride](/img/structure/B6144343.png)
![5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6144355.png)
![[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B6144362.png)

